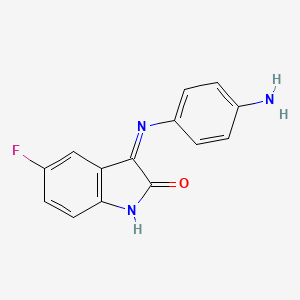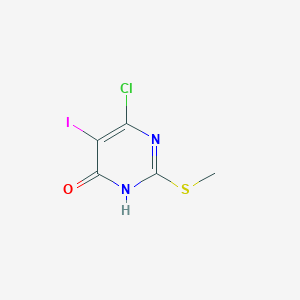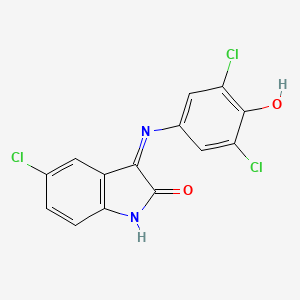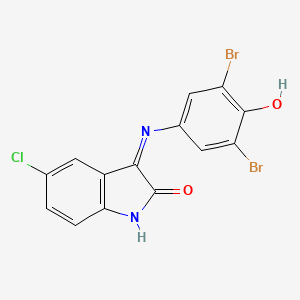![molecular formula C12H12N2O3 B1414588 methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 2197061-60-0](/img/structure/B1414588.png)
methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate, commonly referred to as MHP, is a synthetic compound that has been widely studied in the fields of biochemistry, physiology and pharmacology. MHP is a derivative of pyrazole, a five-membered heterocyclic compound with a nitrogen atom at its center. The compound has been used in a variety of scientific research applications, including drug discovery, drug metabolism, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Antiviral Activity
Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate: and its derivatives have been studied for their antiviral properties. Compounds with similar structures have shown inhibitory activity against influenza A and other viruses . The ability to bind with high affinity to multiple receptors makes these compounds valuable in the development of new antiviral agents.
Anti-inflammatory Properties
Indole derivatives, which share a similar core structure to the compound , have been recognized for their anti-inflammatory effects. These compounds can be synthesized to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Anticancer Applications
The indole nucleus, a component structurally related to methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate , is found in many synthetic drug molecules with anticancer activity. Research into these compounds includes their use in targeting various cancer cell lines, offering a pathway to novel cancer therapies .
Antimicrobial Effects
Compounds with an indole base structure have been shown to possess antimicrobial properties. This includes potential applications in combating bacterial, fungal, and protozoal infections, making them candidates for new antimicrobial drugs .
Antidiabetic Potential
Research into indole derivatives has also highlighted their potential in managing diabetes. By influencing the biological pathways associated with insulin production and glucose metabolism, these compounds could contribute to new antidiabetic medications .
Antitubercular Activity
Indole-based compounds have been investigated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Derivatives of methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate may hold promise in the development of new antitubercular agents .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, causing various changes at the molecular level .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities .
Propiedades
IUPAC Name |
methyl 1-[4-(hydroxymethyl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGOSUGCQJYWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)
![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)
acetonitrile](/img/structure/B1414514.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1414517.png)
![8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B1414519.png)
![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)
![3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414523.png)


